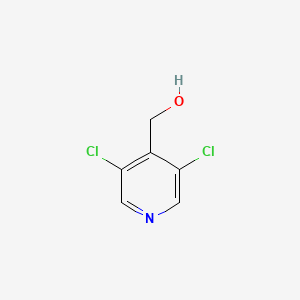

(3,5-Dichloropyridin-4-YL)methanol

描述

Overview of Pyridine-Based Compounds in Chemical Sciences

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, serves as a fundamental building block in organic chemistry. numberanalytics.com Its structure, featuring a nitrogen atom within a benzene-like ring, imparts unique properties that make it a versatile scaffold in various scientific fields. numberanalytics.comnumberanalytics.com Pyridine and its derivatives are ubiquitous, found in natural products like alkaloids (e.g., nicotine), vitamins (e.g., niacin and pyridoxine), and coenzymes. nih.gov

In contemporary chemical research, pyridines are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org Their ability to act as ligands in organometallic chemistry and catalysis further broadens their utility. nih.govyoutube.com The nitrogen atom's lone pair of electrons allows pyridine to function as a weak base and a nucleophile, properties that are crucial for its role in a myriad of chemical transformations. numberanalytics.comyoutube.com The adaptability of the pyridine ring allows for the introduction of various functional groups, enabling the fine-tuning of molecular properties for specific applications. rsc.org

Significance of Halogenated Pyridines in Organic Chemistry

The introduction of halogen atoms, such as chlorine, onto the pyridine ring significantly alters its electronic properties and reactivity, making halogenated pyridines valuable intermediates in organic synthesis. chemrxiv.org Halogenation, particularly the installation of a carbon-halogen (C-Hal) bond, provides a reactive handle for subsequent bond-forming reactions, which is a critical strategy in the development of new drugs and agrochemicals. chemrxiv.orgnih.gov

Halopyridines serve as key building blocks for creating more complex molecular architectures. nih.gov The electron-withdrawing nature of halogens can influence the regioselectivity of further substitution reactions on the pyridine ring. However, the halogenation of pyridines is not always straightforward due to the electron-deficient nature of the ring, which can require harsh reaction conditions. nih.gov Consequently, the development of selective and efficient halogenation methods remains an active area of research. chemrxiv.orgnih.gov The strategic placement of halogens on the pyridine scaffold is a powerful tool for medicinal chemists in structure-activity relationship (SAR) studies, allowing for the systematic exploration of a compound's biological activity. chemrxiv.org

Rationale for In-depth Research on (3,5-Dichloropyridin-4-YL)methanol

This compound, with its specific substitution pattern of two chlorine atoms and a hydroxymethyl group on the pyridine ring, represents a highly functionalized and strategic building block for synthetic chemists. The rationale for its in-depth study stems from its potential as a versatile precursor for a wide range of more complex molecules.

The two chlorine atoms at the 3 and 5 positions activate the pyridine ring for certain nucleophilic substitution reactions while also providing sites for cross-coupling reactions. The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, further expanding its synthetic utility. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure.

Research into this specific compound is driven by the pursuit of novel pharmaceuticals and functional materials. For instance, derivatives of dichlorinated pyridines have been investigated for their potential biological activities. nih.gov The unique arrangement of substituents in this compound offers a distinct starting point for the synthesis of new chemical entities with potentially valuable properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 159783-46-7 cookechem.comfrontierspecialtychemicals.com |

| Molecular Formula | C₆H₅Cl₂NO cookechem.com |

| Molecular Weight | 178.02 g/mol cookechem.com |

| MDL Number | MFCD06202840 cookechem.com |

Structure

3D Structure

属性

IUPAC Name |

(3,5-dichloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOKQLNXKOIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591298 | |

| Record name | (3,5-Dichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-46-7 | |

| Record name | (3,5-Dichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3,5 Dichloropyridin 4 Yl Methanol and Its Derivatives

Established Synthetic Routes to (3,5-Dichloropyridin-4-YL)methanol

The primary synthetic challenge lies in the controlled construction of the 3,5-dichloro-4-substituted pyridine (B92270) ring. Established routes typically begin with a pre-functionalized pyridine or a precursor that can be readily converted to the target alcohol.

A principal and highly effective method for preparing this compound is through the reduction of its corresponding carboxylic acid, 3,5-dichloropyridine-4-carboxylic acid. Borane-tetrahydrofuran complex (BH3-THF) is a preferred reagent for this transformation due to its remarkable chemoselectivity. aocs.orglibretexts.org Unlike more powerful reducing agents such as lithium aluminum hydride, borane (B79455) reagents can selectively reduce carboxylic acids in the presence of other functional groups, including esters, nitro groups, and, crucially, aryl halides. masterorganicchemistry.com

The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. cookechem.com The mild conditions and high selectivity of BH3-THF make this a robust method, preventing undesired reactions at the chlorine-substituted positions on the pyridine ring. masterorganicchemistry.com The process is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. masterorganicchemistry.com

Table 1: General Conditions for Carboxylic Acid Reduction by Borane-THF This table presents a generalized procedure based on the known reactivity of borane-THF with functionalized aromatic carboxylic acids.

| Parameter | Condition | Rationale |

| Starting Material | 3,5-Dichloropyridine-4-carboxylic acid | The direct precursor to the target alcohol. |

| Reagent | Borane-tetrahydrofuran (BH3-THF) | Offers high chemoselectivity for the carboxylic acid group over the chloro substituents. aocs.orgmasterorganicchemistry.com |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent compatible with the borane reagent. |

| Temperature | 0 °C to ambient | Mild conditions preserve the integrity of the molecule. masterorganicchemistry.com |

| Workup | Acidic or aqueous quench | Decomposes excess borane and hydrolyzes intermediates to yield the final alcohol. |

Alternative strategies focus on constructing the 3,5-dichloropyridine (B137275) scaffold from different precursors. One such method involves the reductive dechlorination of more highly chlorinated pyridines. For instance, 2,3,4,5,6-pentachloropyridine can be treated with zinc metal in the presence of an acidic compound, like acetic acid, to selectively remove chlorine atoms, yielding 3,5-dichloropyridine. uci.edu This product can then be functionalized at the 4-position in subsequent steps to introduce the hydroxymethyl group.

Another approach involves building the substitution pattern from simpler pyridine derivatives. Diazotization reactions on aminopyridines followed by Sandmeyer-type reactions can introduce chloro substituents. researchgate.net For example, a suitably substituted aminopyridine could be converted to its corresponding dichloro derivative, although this requires careful regiochemical control. researchgate.net

Synthesis of Key Intermediates for this compound Functionalization

To facilitate further derivatization, the primary alcohol of this compound is often converted into a more reactive intermediate. A common strategy is the transformation of the hydroxymethyl group into a halomethyl group, such as a chloromethyl or bromomethyl moiety. This creates an excellent electrophilic site for subsequent nucleophilic substitution reactions.

The synthesis of 4-(chloromethyl)-3,5-dichloropyridine can be readily achieved by treating this compound with thionyl chloride (SOCl2), often in a non-polar solvent like dichloromethane. masterorganicchemistry.comnih.gov This reaction is analogous to the well-established conversion of alcohols to alkyl chlorides. nih.gov Similarly, reaction with reagents like phosphorus tribromide (PBr3) could yield the corresponding 4-(bromomethyl) derivative. These halomethyl intermediates are valuable for introducing a wide array of functionalities through reaction with various nucleophiles.

Derivatization Strategies for this compound

The structure of this compound offers two primary sites for derivatization: the hydroxymethyl group at the 4-position and the chloro-substituents at the 3- and 5-positions.

The hydroxymethyl group is readily converted into ether and ester functionalities using standard organic synthesis protocols.

Ether Derivatives: The Williamson ether synthesis provides a classic and effective route to ether derivatives. wikipedia.org This method involves a two-step process: first, the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This potent nucleophile is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the desired ether. masterorganicchemistry.comwikipedia.org

Ester Derivatives: Esterification can be achieved through several methods. A direct and efficient approach is the reaction of this compound with an acyl chloride or acid anhydride. libretexts.orgchemguide.co.uk This reaction is typically rapid and can be performed in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. libretexts.org Alternatively, Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, can be employed, though it is an equilibrium-driven process. aocs.org

Table 2: Representative Derivatization Reactions of the Hydroxymethyl Group This table outlines general methodologies for the synthesis of ether and ester derivatives.

| Derivative Type | Reaction Name | Reagents | Key Features |

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Proceeds via an SN2 mechanism with the alkoxide as the nucleophile. wikipedia.orglibretexts.org |

| Ester | Acylation | Acyl Chloride (RCOCl) or Acid Anhydride | A rapid and often high-yielding nucleophilic acyl substitution. libretexts.orgchemguide.co.uk |

| Ester | Fischer Esterification | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H2SO4) | An equilibrium process favored by removal of water or use of excess alcohol. aocs.org |

The chlorine atoms at the 3- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the pyridine nitrogen atom and the other chloro substituent activates the ring towards attack by nucleophiles. wikipedia.orgutahtech.edu This allows for the displacement of one or both chlorine atoms to introduce new functional groups.

Common nucleophiles used in SNAr reactions on chloropyridines include amines, alkoxides, and thiolates. libretexts.org The reaction conditions, such as temperature and the choice of solvent and base, can be tuned to control the extent of substitution. For instance, reacting this compound with an amine under heating can lead to the substitution of a chlorine atom with the amino group. libretexts.org This pathway is a powerful tool for creating a diverse library of analogues with modified properties on the heterocyclic core. The 4-position of pyridines is known to be particularly reactive towards nucleophilic attack, which further facilitates these transformations. youtube.com

Synthesis of Related Compounds, e.g., (3,5-Dichloropyridin-4-YL)(phenyl)methanol

The synthesis of diaryl methanols, such as (3,5-Dichloropyridin-4-YL)(phenyl)methanol, can be approached through the formation of a carbon-carbon bond between the pyridine and phenyl rings at the carbinol carbon. A common and effective strategy involves the reaction of an organometallic derivative of 3,5-dichloropyridine with benzaldehyde (B42025).

One plausible route is through a Grignard reaction. This would typically start with the synthesis of a Grignard reagent from a halogenated 3,5-dichloropyridine. For instance, 4-bromo-3,5-dichloropyridine (B1278663) can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, (3,5-dichloropyridin-4-yl)magnesium bromide. While the formation of Grignard reagents from some brominated aromatic compounds can be challenging in diethyl ether, THF is often a more suitable solvent for such reactions. rsc.org This organometallic intermediate is then reacted with benzaldehyde in an anhydrous environment. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup of the resulting magnesium alkoxide salt liberates the desired product, (3,5-Dichloropyridin-4-YL)(phenyl)methanol.

Alternatively, an organolithium approach can be employed. Research has shown that 3,5-dichloropyridine can be deprotonated at the 4-position by strong lithium bases, such as n-butyllithium (BuLi) or lithium tetramethylpiperidide (LTMP), to form 3,5-dichloro-4-pyridyllithium. researchgate.net This highly reactive organolithium species can then be quenched with an electrophile like benzaldehyde. The reaction proceeds via nucleophilic addition of the lithiated pyridine to the aldehyde's carbonyl group, followed by an aqueous workup to yield the final alcohol product. This method offers a direct way to functionalize the 4-position of the 3,5-dichloropyridine ring.

Table 1: Proposed Reaction Scheme for the Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol via Lithiation

| Step | Reactants | Reagents | Product |

| 1 | 3,5-Dichloropyridine, Benzaldehyde | 1. n-Butyllithium (n-BuLi) in THF | (3,5-Dichloropyridin-4-YL)(phenyl)methanol |

| 2. Aqueous workup (e.g., NH4Cl) |

Stereoselective Synthesis of Chiral Derivatives, e.g., (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry. For a chiral derivative like (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, stereoselective reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, is the most common and effective strategy. Several powerful asymmetric reduction methods are available.

One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction . alfa-chemistry.comnrochemistry.comorganic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a borane source such as borane-dimethyl sulfide (B99878) complex (BH3·SMe2) or borane-THF complex (BH3·THF). The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, which then coordinates to the ketone at the sterically less hindered lone pair of the oxygen. nrochemistry.comwikipedia.org This organized transition state facilitates a face-selective hydride transfer from the borane to the carbonyl carbon, leading to the formation of the desired alcohol with high enantiomeric excess (ee). The predictability of the stereochemical outcome is a major advantage of this method. alfa-chemistry.com

Another widely used technique is asymmetric transfer hydrogenation (ATH) . researchgate.netacs.orgacs.orgsigmaaldrich.com This method typically employs a transition metal catalyst, often based on ruthenium or iron, with a chiral ligand. A common catalytic system involves a complex of ruthenium with a chiral diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), using isopropanol (B130326) as both the solvent and the hydride source. sigmaaldrich.com The reaction proceeds through a metal-hydride intermediate that transfers a hydride to the ketone in a stereoselective manner. These reactions are often performed under mild conditions and can achieve high conversions and excellent enantioselectivities. researchgate.netacs.org

Table 2: Comparison of Catalytic Systems for Asymmetric Reduction of Prochiral Ketones

| Method | Catalyst System | Reductant | Typical Enantiomeric Excess (ee) | Key Features |

| CBS Reduction | Chiral Oxazaborolidine (e.g., (S)-Me-CBS) | Borane (BH3·SMe2 or BH3·THF) | >95% alfa-chemistry.com | Predictable stereochemistry, wide substrate scope. |

| Asymmetric Transfer Hydrogenation | Ruthenium(II)-chiral diamine complex (e.g., Ru-(S,S)-TsDPEN) | Isopropanol | >95% researchgate.netsigmaaldrich.com | Mild conditions, uses a safe and inexpensive hydrogen source. |

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis plays a central role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its derivatives benefits significantly from both transition metal-catalyzed and organocatalytic methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of functionalized pyridines. youtube.com Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are instrumental in decorating the pyridine ring.

For instance, the synthesis of precursors to this compound can utilize these methods. A Suzuki-Miyaura coupling could be employed to introduce an aryl or alkyl group at a specific position on the pyridine ring if a suitable boronic acid or ester is available. Palladium complexes are the most common catalysts for these transformations. youtube.com For example, suitably functionalized 2-bromopyridines can react with alkylzinc reagents in the presence of a palladium catalyst to produce 2,6-difunctionalized pyridines. sigmaaldrich.com This highlights the potential to build complexity around the core pyridine structure before the final functionalization to the methanol (B129727) derivative.

Organocatalysis in Pyridine Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often offering complementary reactivity and selectivity. In pyridine chemistry, organocatalysis has been applied to a variety of transformations.

For example, pyridine itself can act as an organocatalyst in the reductive ozonolysis of alkenes, directly generating aldehydes or ketones without the need for a separate reductive workup and avoiding hazardous peroxide intermediates. alfa-chemistry.comorganic-chemistry.org This involves the formation of a zwitterionic peroxyacetal intermediate that fragments to the carbonyl product. Furthermore, chiral pyridine N-oxides, derived from inexpensive amino acids, have been shown to catalyze the enantioselective allylation of aldehydes, producing homoallylic alcohols with good yields and enantiomeric excesses. nrochemistry.com These examples demonstrate the potential of organocatalysis to mediate key bond-forming events in the synthesis of complex molecules containing a pyridine scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgwikipedia.org These principles are increasingly being applied to the synthesis of pyridines and their derivatives.

Solvent Selection and Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

Atom Economy and Reaction Efficiency

The pursuit of "green" and sustainable chemical manufacturing has placed significant emphasis on metrics that quantify the efficiency of synthetic transformations. Atom economy, a concept introduced by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. google.commedchemexpress.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. medchemexpress.comfrontierspecialtychemicals.com Reaction efficiency, often represented by the reaction yield, provides a practical measure of how much of the desired product is actually obtained from a reaction. frontierspecialtychemicals.com

A common and direct method for the synthesis of this compound involves the reduction of a suitable precursor, such as 3,5-dichloroisonicotinic acid or its corresponding aldehyde, 3,5-dichloropyridine-4-carbaldehyde. The choice of reducing agent and reaction conditions significantly impacts both the yield and the atom economy of the process.

One plausible synthetic route is the reduction of methyl 3,5-dichloroisonicotinate. This reaction typically employs a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. While effective in achieving high yields, the use of stoichiometric metal hydride reagents inherently leads to a lower atom economy due to the formation of inorganic byproducts that are not incorporated into the final molecule.

For instance, the reduction of methyl 3,5-dichloroisonicotinate with LiAlH₄ would theoretically proceed as follows:

4 C₇H₅Cl₂NO₂ + LiAlH₄ + 4 H₂O → 4 C₆H₅Cl₂NO + LiOH + Al(OH)₃ + 4 CH₃OH

To illustrate the concept of atom economy for this transformation, let's consider the molecular weights of the reactants and the desired product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3,5-dichloroisonicotinate | C₇H₅Cl₂NO₂ | 206.03 |

| Lithium aluminum hydride | LiAlH₄ | 37.95 |

| This compound | C₆H₅Cl₂NO | 178.02 |

The theoretical atom economy for this reaction can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

In this case, for every 4 moles of the ester, one mole of LiAlH₄ is consumed. The calculation would be:

Atom Economy = [4 * 178.02 / (4 * 206.03 + 37.95)] x 100% ≈ 82.7%

This calculation highlights that even with a high theoretical yield, a significant portion of the reactant mass is converted into byproducts.

An alternative and potentially "greener" approach is the catalytic hydrogenation of 3,5-dichloropyridine-4-carbaldehyde. This method utilizes a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and molecular hydrogen (H₂). google.com Catalytic hydrogenation reactions are often favored from an atom economy perspective as, theoretically, all the atoms of the hydrogen molecule are incorporated into the product.

The reaction can be represented as:

C₆H₃Cl₂NO + H₂ → C₆H₅Cl₂NO

The atom economy for this ideal catalytic hydrogenation would be 100%, as only the substrate and hydrogen are consumed to form the product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dichloropyridine-4-carbaldehyde | C₆H₃Cl₂NO | 176.01 |

| Hydrogen | H₂ | 2.02 |

| This compound | C₆H₅Cl₂NO | 178.02 |

Atom Economy = [178.02 / (176.01 + 2.02)] x 100% = 100%

Iii. Chemical Reactivity and Reaction Mechanisms of 3,5 Dichloropyridin 4 Yl Methanol

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the pyridine (B92270) ring at the 4-position exhibits reactivity typical of a primary alcohol, including oxidation, substitution, and esterification/etherification reactions.

The primary alcohol of (3,5-Dichloropyridin-4-YL)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can selectively oxidize the hydroxymethyl group to an aldehyde, yielding 3,5-dichloro-4-pyridinecarboxaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will further oxidize the aldehyde to a carboxylic acid, resulting in 3,5-dichloropyridine-4-carboxylic acid.

| Reactant | Oxidizing Agent | Product |

| This compound | Mild Oxidizing Agent (e.g., PCC) | 3,5-dichloro-4-pyridinecarboxaldehyde |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 3,5-dichloropyridine-4-carboxylic acid |

The hydroxyl group of the hydroxymethyl moiety can be replaced by various nucleophiles in substitution reactions. These reactions typically require activation of the hydroxyl group, for instance, by protonation or conversion to a better leaving group like a tosylate.

A key substitution reaction involves the conversion of the alcohol to the corresponding halide. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can replace the -OH group with a chlorine atom, forming 4-(chloromethyl)-3,5-dichloropyridine.

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 4-(chloromethyl)-3,5-dichloropyridine |

As a primary alcohol, this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Etherification can also occur, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.

| Reaction Type | Reactants | Product Type |

| Esterification | This compound, Carboxylic Acid | Ester |

| Etherification (Williamson) | This compound, Base, Alkyl Halide | Ether |

Reactivity of the Dichloropyridine Moiety

The dichloropyridine part of the molecule is characterized by the presence of two chlorine atoms on the electron-deficient pyridine ring. This structure is particularly susceptible to nucleophilic aromatic substitution.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further enhanced by the two electron-withdrawing chlorine atoms. Consequently, the pyridine ring in this compound is activated towards nucleophilic attack. wikipedia.org Nucleophilic aromatic substitution (SNAr) is a prominent reaction for this moiety. wikipedia.orgyoutube.com

In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized, with the nitrogen atom of the pyridine ring helping to stabilize it. wikipedia.org Subsequent departure of the leaving group restores the aromaticity of the ring.

| Reactant | Nucleophile | Reaction Type | Product Type |

| This compound | Amine | Nucleophilic Aromatic Substitution | Aminopyridine derivative |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. quimicaorganica.orglibretexts.org This deactivating effect is intensified by the two chlorine atoms, which are also electron-withdrawing through their inductive effect.

While halogens are typically ortho, para-directing in electrophilic aromatic substitution on benzene (B151609) rings, they are deactivating. libretexts.org In the case of pyridine, the ring is already significantly deactivated. quimicaorganica.org Therefore, electrophilic aromatic substitution on the dichloropyridine moiety of this compound is highly unlikely to occur under standard electrophilic substitution conditions. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible. quimicaorganica.org If any electrophilic attack were to occur, it would likely require harsh conditions and would be directed to the positions least deactivated by the nitrogen and chlorine atoms. quimicaorganica.org

Metalation and Cross-Coupling Reactions

The presence of two chloro-substituents and a hydroxymethyl group on the pyridine ring endows this compound with a versatile reactivity profile, particularly in metalation and transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the pyridine core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Metalation: Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org For this compound, the hydroxymethyl group can first be deprotonated by a base (like n-butyllithium) to form a lithium alkoxide. This alkoxide then acts as a DMG, coordinating the Lewis acidic lithium cation and directing the deprotonation to one of the adjacent positions (C3 or C5). baranlab.orgharvard.edu This forms a lithiated intermediate that can be quenched with various electrophiles to introduce a new substituent with high regioselectivity. The ability of a functional group to direct metalation is influenced by its Lewis basicity and ability to form a stable chelate with the lithium reagent. baranlab.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing biaryl and vinyl-aryl structures in modern organic synthesis. nih.govnsf.gov this compound, with its two reactive C-Cl bonds, is an excellent substrate for such transformations. Key examples include the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Kumada (organomagnesium) couplings. nih.gov These reactions allow for the selective substitution of the chlorine atoms with a wide array of aryl, heteroaryl, and alkyl groups. nih.gov

Research on related dichloropyridines has shown that the selectivity of these couplings can be finely tuned. nih.govnsf.gov For instance, in the case of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can promote coupling at the C4 position, which is typically less reactive than the C2 position adjacent to the nitrogen. nih.gov Conversely, ligand-free conditions, such as "Jeffery" conditions, have been shown to dramatically enhance C4-selectivity. nih.govnsf.gov These principles of ligand- and condition-dependent selectivity are applicable to the C3 and C5 positions of this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridine Scaffolds

| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand | Key Feature | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids | Pd/IPr* | Ligand-controlled C4-selective coupling of 2,4-dichloropyridines. | nih.gov |

| Negishi | Organozinc Reagents | Pd/IPr* | Enables installation of heteroaryl and alkyl groups at the C4 position. | nih.gov |

| Kumada | Grignard Reagents (Organomagnesium) | Pd/IPr* | Effective for installing groups challenging to introduce via Suzuki coupling. | nih.gov |

| Suzuki-Miyaura | Arylboronic Acids | PdCl₂, NBu₄Br (Ligand-Free) | Achieves >99:1 C4-selectivity for 2,4-dichloropyridine (B17371) under "Jeffery" conditions. | nsf.gov |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ (Ligand-Free) | Efficient synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine. | nih.gov |

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Mechanisms of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) generally proceeds through three main steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step. The choice of which C-Cl bond (C3 or C5) reacts first is governed by electronic and steric factors, leading to the formation of a Pd(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., the aryl group from an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the chloride. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism of Directed ortho Metalation (DoM): The mechanism of DoM involves a complex-induced proximity effect (CIPE). baranlab.org

Deprotonation of DMG: An equivalent of organolithium base deprotonates the most acidic proton, the hydroxyl proton of the methanol (B129727) group, to form a lithium alkoxide.

Complexation: A second equivalent of the organolithium reagent coordinates to the Lewis basic oxygen atom of the alkoxide. wikipedia.org

Directed Deprotonation: This coordination brings the base into close proximity with the ortho C-H bonds at the C3 and C5 positions, facilitating the removal of a proton and forming a new aryllithium species. wikipedia.orgorganic-chemistry.org The resulting lithiated intermediate is then ready to react with an added electrophile.

Mechanism of Oxidation: The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3,5-dichloroisonicotinaldehyde, or further to 3,5-dichloroisocotinic acid, follows standard alcohol oxidation pathways. For example, using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the mechanism involves the formation of a chromate (B82759) ester intermediate. Subsequent base-assisted E2 elimination removes a proton from the carbon bearing the oxygen, breaks the C-H bond, and reduces the Cr(VI) to Cr(IV), yielding the aldehyde. The electrocatalytic oxidation of methanol has also been studied, where the process involves the formation of an electrocatalytic layer on a metal surface (e.g., Nickel) and subsequent chemical oxidation of the adsorbed alcohol. mdpi.com

Iv. Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloropyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise mapping of atoms and their connectivity.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of (3,5-Dichloropyridin-4-YL)methanol, the ¹H NMR spectrum is expected to be relatively simple, displaying distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The two equivalent protons on the pyridine (B92270) ring (H-2 and H-6) are expected to appear as a singlet due to their symmetrical substitution pattern. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring would deshield these protons, causing them to resonate at a lower field. The methylene protons of the -CH₂OH group would also give rise to a singlet, shifted downfield by the adjacent oxygen atom. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 8.5 - 8.7 | Singlet |

| -CH₂- | 4.7 - 4.9 | Singlet |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The pyridine ring will exhibit three distinct carbon signals. The carbons bearing the chlorine atoms (C-3 and C-5) will be significantly deshielded and appear at a lower field. The carbon atom attached to the hydroxymethyl group (C-4) will also be deshielded. The carbons adjacent to the nitrogen atom (C-2 and C-6) will appear at the lowest field in the aromatic region due to the strong deshielding effect of the heteroatom. The methylene carbon of the -CH₂OH group will resonate in the aliphatic region, shifted downfield due to the attached hydroxyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 148 - 152 |

| C-4 | 145 - 149 |

| C-3, C-5 | 130 - 134 |

| -CH₂- | 60 - 65 |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. libretexts.org For a derivative of this compound with substitution that breaks the symmetry, COSY would be crucial for identifying which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov For this compound, it would definitively link the proton signal of the methylene group to its corresponding carbon signal and the aromatic proton signals to their respective carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, correlations would be expected between the methylene protons and the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the attachment of the hydroxymethyl group at the C-4 position. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Cl bonds, as well as vibrations from the pyridine ring.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info C-H stretching vibrations of the aromatic ring and the methylene group would appear in the 3100-2850 cm⁻¹ region. docbrown.info The C-O stretching vibration of the primary alcohol would be observed in the 1075-1000 cm⁻¹ range. docbrown.info The pyridine ring itself will give rise to a series of characteristic absorptions in the fingerprint region (approximately 1600-1400 cm⁻¹). The C-Cl stretching vibrations are expected to appear in the 850-550 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H | 3400 - 3200 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2950 - 2850 | Stretching |

| C=N, C=C (Pyridine ring) | 1600 - 1400 | Stretching |

| C-O | 1075 - 1000 | Stretching |

| C-Cl | 850 - 550 | Stretching |

| Note: Predicted values are based on typical IR frequencies for the respective functional groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (178.02 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, with relative intensities of approximately 9:6:1.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for this molecule would include the loss of a hydroxyl radical (-OH, M-17), a formyl radical (-CHO, M-29), or a chloromethyl radical (-CH₂Cl). libretexts.org Cleavage of the C-C bond between the pyridine ring and the methanol (B129727) group would also be a likely fragmentation pathway. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 177/179/181 | [M-H]⁺ |

| 161/163/165 | [M-OH]⁺ |

| 149/151/153 | [M-CHO]⁺ |

| 142/144 | [M-HCl]⁺ |

| 112/114 | [C₅H₂Cl₂N]⁺ |

| Note: Predicted fragments are based on common fragmentation patterns for similar compounds. The presence and relative abundance of fragments can vary depending on the ionization method. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the chromophore.

The pyridine ring in this compound is the primary chromophore. Pyridine itself exhibits π → π* transitions. The presence of the chlorine and hydroxymethyl substituents on the pyridine ring will influence the energy of these transitions and thus the λmax values. It is expected that this compound will show absorption bands in the UV region, likely around 260-280 nm, which is typical for substituted pyridines. The absorption spectrum can be sensitive to the solvent polarity. biointerfaceresearch.com

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Methanol | 265 - 275 | π → π |

| Hexane | 260 - 270 | π → π |

| Note: Predicted values are based on typical UV-Vis absorptions for substituted pyridines. Actual experimental values may vary. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While the crystal structure of this compound has not been reported in the surveyed literature, a detailed structural elucidation of its close derivative, 4-amino-3,5-dichloropyridine (B195902), offers significant insight into the solid-state characteristics of this class of compounds.

A recent single-crystal X-ray diffraction study provided a comprehensive analysis of the molecular and supramolecular structure of 4-amino-3,5-dichloropyridine (ADCP). nih.goviucr.org The compound was crystallized from an aqueous solution by slow evaporation, yielding colorless crystals suitable for diffraction analysis. nih.goviucr.org

The analysis revealed that 4-amino-3,5-dichloropyridine crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group Pna2₁. iucr.orgiucr.org The asymmetric unit contains a single molecule of the compound. nih.gov The crystallographic data and refinement details are summarized in the interactive tables below.

Crystal Data and Structure Refinement for 4-amino-3,5-dichloropyridine

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₄Cl₂N₂ |

| Formula weight | 163.00 |

| Temperature (K) | 296 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 13.304 (2) |

| b (Å) | 12.911 (2) |

| c (Å) | 3.8636 (7) |

| Volume (ų) | 663.64 (19) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.88 |

| Crystal size (mm) | 0.33 × 0.23 × 0.22 |

Data Collection and Refinement Details for 4-amino-3,5-dichloropyridine

| Parameter | Value |

|---|---|

| Diffractometer | Bruker APEXII CCD |

| Reflections collected | 5840 |

| Independent reflections | 1969 |

| Rint | 0.017 |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.116 |

| Goodness-of-fit (S) | 0.88 |

| Parameters | 90 |

| Restraints | 4 |

| Δρmax, Δρmin (e Å⁻³) | 0.26, -0.22 |

The molecular structure of 4-amino-3,5-dichloropyridine is nearly planar. The pyridine ring's nitrogen atom is sp² hybridized, with a C1—N1—C5 bond angle of 116.4(5)°. nih.gov This deviation from the ideal 120° angle is attributed to the influence of the nitrogen atom's lone pair of electrons. nih.gov

The crystal packing is governed by a network of non-covalent interactions. nih.gov A significant feature is the formation of supramolecular chains through strong N—H⋯N hydrogen bonds between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule. These chains extend along the b-axis direction of the crystal lattice. nih.goviucr.org

These hydrogen-bonded chains are further interconnected and stabilized by other interactions. Offset π–π stacking interactions occur between the pyridine rings of neighboring chains, with a centroid-centroid distance of 3.8638(19) Å. nih.gov Additionally, the crystal structure is consolidated by halogen–π interactions, with a Cl⋯π distance of 3.9375(17) Å. nih.gov

In-depth Computational Analysis of this compound Remains Largely Unexplored

Despite its relevance as a chemical intermediate, a thorough search of publicly available scientific literature reveals a significant gap in the computational and theoretical study of this compound. While the compound is mentioned in various patents and is available from commercial suppliers, detailed quantum chemical calculations, spectroscopic predictions, and computational elucidations of its reaction mechanisms are not presently found in published research.

This lack of data prevents a comprehensive discussion on the molecule's electronic structure, molecular geometry, and predicted spectroscopic properties through advanced computational methods. Sections dedicated to Density Functional Theory (DFT) applications, ab initio methods, computational NMR, IR, and UV-Vis spectroscopy, and the modeling of reaction mechanisms cannot be populated with the specific, in-depth research findings required for a scientifically robust article.

For instance, a complete analysis using DFT would typically involve the optimization of the molecule's geometry to find its most stable conformation. This would be followed by calculations of various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. The molecular electrostatic potential (MEP) surface would also be mapped to identify regions susceptible to electrophilic and nucleophilic attack.

Similarly, ab initio methods, which are computationally more intensive but often more accurate, could provide a benchmark for the DFT results. These calculations, based on first principles without empirical parameterization, would offer a deeper understanding of the electronic and structural characteristics of this compound.

In the realm of spectroscopy, computational methods serve as powerful predictive tools. Time-dependent DFT (TD-DFT) is the standard for predicting UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. Furthermore, computational NMR and IR spectroscopy can predict chemical shifts and vibrational frequencies, respectively, which are invaluable for interpreting experimental data and confirming the compound's structure.

Finally, computational modeling is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, researchers can identify transition states, calculate activation energies, and determine the most likely reaction pathways. This is particularly valuable for understanding its synthesis and reactivity in various chemical transformations.

While the fundamental principles of these computational methods are well-established, their specific application to this compound has not been documented in the accessible scientific literature. The absence of such studies means that data tables of calculated molecular parameters, predicted spectroscopic data, and detailed reaction energy profiles for this specific compound cannot be generated.

The scientific community would benefit from future research focusing on the computational chemistry of this compound to fill this knowledge void. Such studies would not only provide fundamental insights into the molecule's properties but also support its application in synthetic chemistry and materials science.

V. Computational Chemistry and Theoretical Studies on 3,5 Dichloropyridin 4 Yl Methanol

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of molecules, capturing their movements and conformational changes over time. mdpi.comnih.gov For (3,5-Dichloropyridin-4-YL)methanol, MD simulations would be instrumental in understanding the flexibility of the hydroxymethyl group relative to the rigid dichloropyridine ring. The rotation around the C4-C(methanol) bond would be a key area of investigation, as different conformers could present distinct interaction profiles with biological targets.

Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps to identify the most stable three-dimensional arrangements of a molecule. beilstein-journals.orgresearchgate.net For this compound, the primary focus of conformational analysis would be the orientation of the hydroxymethyl group. The rotation of this group can be influenced by steric hindrance from the adjacent chlorine atoms and potential intramolecular hydrogen bonding between the hydroxyl group and the pyridine (B92270) nitrogen.

While specific data for this compound is scarce, studies on similar halogenated heterocyclic systems provide a framework for what to expect. For instance, conformational analysis of halogenated pyran analogues has shown that the presence and size of halogen atoms significantly influence the preferred ring conformations and the orientation of substituents. beilstein-journals.org In the case of this compound, the chlorine atoms at positions 3 and 5 would likely restrict the rotational freedom of the 4-hydroxymethyl group, favoring specific staggered conformations to minimize steric clash.

| Computational Method | Key Focus for this compound | Expected Insights |

| Molecular Dynamics (MD) Simulations | Flexibility of the hydroxymethyl group; Solvent effects on conformation. | Understanding of dynamic behavior and accessible conformations in solution. |

| Density Functional Theory (DFT) | Rotational energy barrier of the hydroxymethyl group; Identification of stable conformers. | Prediction of the most probable and energetically favorable 3D structures. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and agrochemical research for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.govmdpi.com These studies correlate variations in a molecule's structure with changes in its biological efficacy. For this compound, computational SAR studies would explore how modifications to the dichloropyridine core or the hydroxymethyl group affect its potential biological activity.

Research on a series of 3,5-dichloropyridine (B137275) derivatives has demonstrated the importance of this scaffold for antagonistic activity at the P2X7 receptor, a target for inflammatory diseases. nih.gov In these studies, it was found that the 3,5-dichloro substitution pattern was critical for activity. Computational docking and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide detailed insights into the steric and electrostatic fields around the molecule that are favorable for binding to a specific biological target. nih.govresearchgate.net

For this compound, a hypothetical QSAR study could involve synthesizing and testing a series of analogs with different substituents at the 4-position or with the chlorine atoms replaced by other halogens. The resulting biological data, combined with calculated molecular descriptors, would allow for the development of a predictive model.

| SAR/QSAR Approach | Application to this compound Analogs | Potential Findings |

| 3D-QSAR (e.g., CoMFA) | Aligning a series of analogs and correlating their 3D steric and electrostatic fields with biological activity. | Identification of key spatial regions where bulky or electron-withdrawing/donating groups enhance or diminish activity. |

| Molecular Docking | Simulating the binding pose of analogs within the active site of a target protein. | Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity. |

| Descriptor-Based QSAR | Correlating calculated molecular properties (e.g., logP, molecular weight, electronic parameters) with biological activity. | Developing a mathematical equation to predict the activity of new, unsynthesized analogs. |

Prediction of Reactivity Descriptors

Computational chemistry, particularly DFT, allows for the calculation of various molecular properties known as reactivity descriptors. mdpi.comnih.gov These descriptors provide a quantitative measure of a molecule's reactivity and can predict how it will behave in a chemical reaction. For this compound, these descriptors can shed light on its stability, electrophilicity, and nucleophilicity.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov Other important descriptors are chemical potential (μ), hardness (η), and the global electrophilicity index (ω). researchgate.netscielo.org.mx

Studies on related compounds like 3,5-dibromopyridine (B18299) and other pyridine derivatives have utilized DFT to calculate these descriptors and correlate them with the molecule's reactivity. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen would significantly influence the electron distribution and, consequently, the reactivity descriptors. The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are expected to be electron-rich regions, while the hydrogen of the hydroxyl group and the pyridine ring protons would be electron-poor.

| Reactivity Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | The negative of electronegativity. | Describes the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the electrophilic nature of the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Vi. Applications of 3,5 Dichloropyridin 4 Yl Methanol and Its Analogues in Advanced Materials and Catalysis

Role as a Ligand in Coordination Chemistry

The coordination of ligands to metal ions is a fundamental aspect of inorganic chemistry, leading to the formation of metal complexes with diverse structures and properties. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group in (3,5-Dichloropyridin-4-YL)methanol theoretically allow it to act as a potential ligand. However, there is no specific research available in the public domain detailing its use in this capacity.

There are no published studies detailing the synthesis of metal complexes specifically using This compound or its direct derivatives as ligands. While general methods for the synthesis of metal complexes with pyridyl-alcohol ligands are well-established, their application to this specific molecule has not been reported.

Consequently, with no reported synthesis of coordination compounds involving This compound , there is no available data on their structural characterization through techniques such as X-ray crystallography or spectroscopic methods.

The magnetic properties of metal complexes are determined by the nature of the metal ion and the ligand field. In the absence of any synthesized metal complexes with This compound , no studies on their magnetic behavior have been conducted or published.

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. The chlorine and hydroxyl functional groups on This compound suggest a potential for forming hydrogen and halogen bonds, which are key interactions in supramolecular self-assembly. However, no research has been published that investigates the use of This compound in the design of supramolecular architectures.

Applications in Catalysis

The application of pyridine-containing molecules in catalysis is a broad and active area of research. Chiral derivatives of such molecules can be employed as ligands in asymmetric catalysis to achieve high enantioselectivity.

A search of the scientific literature reveals no instances of the synthesis of chiral derivatives of This compound or their application in any form of asymmetric catalysis.

Heterogeneous Catalysis based on Immobilized Derivatives

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between highly active and selective molecular catalysts and the practical demands of industrial processes, such as catalyst recovery and reuse. Pyridine-based ligands are effective in numerous catalytic systems, and their immobilization onto polymers or inorganic supports has been a subject of significant research. acs.org

Derivatives of this compound can be anchored to solid supports through the hydroxymethyl group, creating robust heterogeneous catalysts. For instance, the hydroxyl moiety can be used to form esters or ethers with functional groups on a polymer backbone or a silica (B1680970) surface. The pyridine nitrogen, with its available lone pair of electrons, can then act as a ligand for catalytically active metal centers.

A notable example of a related system involves the immobilization of pyridine-based ligands on a polymer support for palladium-catalyzed C(sp³)–H arylation reactions. acs.org In such systems, the polymer-supported ligand facilitates the catalytic cycle and allows for the recovery and reuse of the palladium catalyst. While this specific study did not use this compound, its core principles are directly applicable. The electron-withdrawing nature of the chlorine atoms in this compound can modulate the electronic properties of the coordinated metal center, potentially influencing the catalyst's activity and selectivity.

Another approach involves the use of porous materials, such as metal-organic frameworks (MOFs) or zeolites, as supports. researchgate.netmdpi.com The incorporation of pyridine-containing ligands into these structures can create highly active and selective catalytic sites within a constrained environment. The dimensions of the pores and the chemical nature of the framework can contribute to substrate selectivity.

| Catalyst System | Support Material | Catalytic Application | Key Findings | Reference |

|---|---|---|---|---|

| Polymer-supported pyridine-Pd complex | Functionalized polystyrene | C(sp³)–H arylation | Facilitated catalyst recovery and reuse; selectivity differed from the homogeneous counterpart. | acs.org |

| RuB nanoparticles | Poly(ethylene glycol) | Hydrogenation of pyridine derivatives | High activity and selectivity for piperidine; catalyst showed high stability against agglomeration. | researchgate.net |

| Cerium(IV)-sandwiched polyoxometalate | Layered double hydroxides | Oxidation of pyridines | Heterogeneous catalyst could be recovered and reused multiple times without significant loss of activity. | researchgate.net |

| Iridium complex | Sulfated zirconium oxide | Hydroboration of pyridines | Active in the dearomative hydroboration of various substituted pyridines. | nsf.gov |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Pyridine and its derivatives are prominent organocatalysts, acting as Lewis bases to activate substrates. researchgate.netresearchgate.net The nitrogen atom's lone pair can interact with electrophiles, initiating a variety of transformations.

While direct organocatalytic applications of this compound are not extensively documented, its structural features suggest potential in this area. The basicity of the pyridine nitrogen is attenuated by the two electron-withdrawing chlorine atoms, which could be advantageous in tuning the catalyst's reactivity and preventing unwanted side reactions.

A relevant example is the use of pyridine as an organocatalyst in the reductive ozonolysis of alkenes. nih.gov In this reaction, pyridine intercepts the reactive carbonyl oxide intermediate, leading directly to the formation of aldehydes or ketones without the need for a separate reduction step. The specific electronic properties of substituted pyridines can influence the efficiency of this process.

Furthermore, photochemical methods have been developed for the functionalization of pyridines using organocatalysts. nih.govacs.org These reactions proceed through pyridinyl radicals and allow for novel C-H functionalization pathways. The substitution pattern on the pyridine ring is crucial for controlling the regioselectivity of these transformations. The presence of chlorine atoms, as in this compound, would be expected to significantly influence the electronic and steric environment of the pyridine ring, thus directing the outcome of such organocatalytic reactions.

| Reaction Type | Role of Pyridine Derivative | Example | Significance | Reference |

|---|---|---|---|---|

| Reductive Ozonolysis | Nucleophilic catalyst | Cleavage of alkenes to aldehydes/ketones | Direct formation of carbonyl compounds, avoiding peroxide intermediates. | nih.gov |

| Photochemical C-H Functionalization | Substrate undergoing radical functionalization | Allylation of pyridines | Offers a distinct regioselectivity compared to classical Minisci reactions. | nih.govacs.org |

| Stereoselective Dearomatization | Nucleophilic activation | Synthesis of chiral dihydropyridines | Provides access to important structural motifs in bioactive molecules. | mdpi.com |

| Michael Addition | Base catalyst | Addition of aldehydes to nitroolefins | Enantioselective formation of C-C bonds. | mdpi.com |

Integration into Functional Polymers and Materials

The incorporation of pyridine-containing monomers into polymers is a versatile strategy for creating functional materials with a wide range of properties and applications. researchgate.nettsijournals.com The pyridine unit can impart basicity, metal-coordinating ability, and responsiveness to stimuli like pH.

This compound can be readily converted into a polymerizable monomer. For example, the hydroxyl group can be esterified with acrylic or methacrylic acid to form a vinyl monomer. Copolymerization of this monomer with other vinyl monomers would yield polymers with pendant dichloropyridyl units. These functional polymers could have applications in areas such as:

Catalyst Supports: As discussed in section 6.3.2, these polymers can serve as supports for metal catalysts. acs.org

Contaminant Removal: The pyridine groups can be used to chelate and remove heavy metal ions from wastewater. researchgate.net

Conducting Polymers: Quaternization of the pyridine nitrogen can lead to the formation of polyelectrolytes, which are ionically conducting polymers with potential applications in batteries and other electronic devices. tsijournals.com

Biocompatible Coatings: Pyridine-appended polymers have been used to create hydrophilic surface ligands for quantum dots, rendering them stable and biocompatible for bioimaging applications. acs.org The polymer backbone provides aqueous solubility and colloidal stability, while the pyridine units act as anchoring groups to the quantum dot surface.

| Polymer Type | Functional Moiety | Application | Key Property | Reference |

|---|---|---|---|---|

| Poly(vinyl pyridine) | Pyridine | Metal absorption, catalyst support | Coordination with metal ions. | researchgate.net |

| Pyridine-appended poly(acrylic acid) | Pyridine, PEG | Quantum dot coating | Biocompatibility and colloidal stability. | acs.org |

| Poly(ethynylpyridines) | Pyridinium (B92312) salts | Ionically conducting materials | Ionic nature and extended conjugation. | tsijournals.com |

| Triazine-based magnetic ionic porous organic polymer | Pyridine and other heterocycles | Catalyst for synthesis of hybrid pyridines | High catalytic activity and recyclability. | rsc.org |

Sensing and Detection Applications

The development of chemical sensors for the rapid and selective detection of analytes is a field of immense importance. Pyridine-based compounds and materials have shown great promise in this area due to their ability to interact with various species through coordination, hydrogen bonding, and changes in their electronic properties upon protonation or analyte binding.

This compound and its derivatives could be employed in sensing applications in several ways. The pyridine nitrogen can act as a binding site for metal ions or as a proton-responsive center in pH sensors. The fluorescence or colorimetric properties of a molecule containing this pyridyl moiety could be modulated upon analyte binding, providing a detectable signal.

For instance, conjugated polymers containing pyridine rings have been developed as pH-responsive fluorescent chemical sensors. nih.gov The protonation and deprotonation of the pyridine nitrogen alters the polymer's electronic structure, leading to changes in its fluorescence intensity and wavelength. Similarly, small-molecule fluorescent probes based on a pyridine core have been used as optical sensors for detecting benzene (B151609) and fuel adulteration. mdpi.com The interaction of the analyte with the fluorophore leads to fluorescence quenching, which can be correlated to the analyte concentration.

Another strategy involves the use of pyridine derivatives as colorimetric chemodosimeters. For example, 4-(Pyrrol-1-yl)pyridine has been shown to undergo a distinct color change in the presence of nitrite (B80452) ions in aqueous solution. acs.org The design of analogous systems incorporating the this compound motif could lead to new sensors for a variety of target molecules. The specific substitution pattern of the pyridine ring can be tuned to achieve selectivity for a particular analyte.

| Sensing Platform | Target Analyte | Detection Principle | Key Feature | Reference |

|---|---|---|---|---|

| Conjugated polymers with pyridine units | pH | Fluorescence changes upon protonation/deprotonation | Reusable and effective for pH sensing. | nih.gov |

| Small-molecule pyridine-based fluorophores | Benzene, gasoline adulteration | Fluorescence quenching | Linear correlation between emission intensity and quencher amount. | mdpi.com |

| 4-(Pyrrol-1-yl)pyridine | Nitrite ions | Colorimetric change | Rapid, naked-eye detection in aqueous solution. | acs.org |

Vii. Pharmacological and Biological Applications of 3,5 Dichloropyridin 4 Yl Methanol Derived Compounds

Medicinal Chemistry and Drug Discovery Scaffolds

The unique structural features of (3,5-Dichloropyridin-4-YL)methanol make it an attractive scaffold in medicinal chemistry. The presence of two chlorine atoms on the pyridine (B92270) ring influences the electronic properties and lipophilicity of the molecule, while the hydroxymethyl group at the 4-position offers a convenient handle for synthetic elaboration. This allows for the systematic design and synthesis of libraries of derivatives to explore structure-activity relationships and optimize pharmacological profiles.

Design and Synthesis of Bioactive Derivatives

The design of bioactive derivatives of this compound often involves the modification of the hydroxymethyl group. This can be achieved through various chemical transformations, such as etherification, esterification, or conversion to an amine, to introduce a wide range of functional groups and linkers. These modifications can modulate the compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The synthesis of these derivatives typically starts from this compound, which is commercially available. frontierspecialtychemicals.com

The dichloropyridine core itself is a key pharmacophore in several bioactive molecules. The strategic placement of the chlorine atoms can contribute to enhanced binding to target proteins and can also block sites of metabolism, thereby improving the pharmacokinetic properties of the resulting drug candidates.

Role in Phosphodiesterase (PDE4) Inhibition (e.g., Roflumilast impurities)

One of the most significant applications of the this compound scaffold is in the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. nih.gov

Roflumilast, a potent and selective PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD), features the N-(3,5-dichloropyridin-4-yl) moiety. nih.gov The this compound is a key starting material or a potential impurity in the synthesis of Roflumilast. Several process-related impurities of Roflumilast containing the 3,5-dichloropyridin-4-yl core have been identified and characterized. jocpr.compharmaffiliates.com The study of these impurities is crucial for ensuring the quality and safety of the final drug product.

Some of the identified Roflumilast impurities that are derivatives of the this compound scaffold are listed in the table below.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide (Roflumilast impurity-I) | C₁₅H₈Cl₂F₄N₂O₃ | 411.14 | |

| 4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide (Roflumilast impurity-II) | C₁₇H₁₄Cl₂F₂N₂O₃ | 403.21 | |

| 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (Roflumilast impurity-III) | C₂₀H₂₀Cl₂N₂O₃ | 407.29 | 1391052-24-6 |

| 3-Cyclobutyl-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide (Roflumilast impurity-IV) | C₁₇H₁₄Cl₂F₂N₂O₂ | 387.21 | |

| N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide | C₁₃H₈Cl₂F₂N₂O₃ | 349.12 | 1391052-76-8 |

| 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide (Roflumilast impurity -VIII) | C₁₇H₁₄Cl₂F₂N₂O₄ | 419.21 | 292135-78-5 |

Anti-inflammatory Agents

The role of this compound-derived compounds as PDE4 inhibitors directly translates to their application as anti-inflammatory agents. nih.gov By elevating cAMP levels in inflammatory cells, these compounds can inhibit the release of pro-inflammatory mediators such as cytokines and chemokines. medchemexpress.com This mechanism of action is relevant for the treatment of various inflammatory conditions beyond COPD, including asthma, psoriasis, and rheumatoid arthritis. Research in this area focuses on developing derivatives with improved potency, selectivity, and pharmacokinetic profiles to minimize side effects and enhance therapeutic efficacy. strath.ac.uknih.govnih.gov

Anti-neoplastic Compounds

The dichloropyridine scaffold, a key feature of this compound, has also been incorporated into compounds designed as anti-neoplastic agents. nih.govnih.gov The rationale behind this approach often involves targeting specific signaling pathways that are dysregulated in cancer cells. For instance, derivatives can be designed to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. The design of such compounds involves creating molecules that can fit into the ATP-binding pocket of a target kinase, and the dichloropyridine moiety can play a critical role in establishing key interactions within this pocket.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org In the context of this compound-derived compounds, molecular docking studies are instrumental in understanding how these molecules interact with their biological targets at the molecular level. nih.govnih.gov

For example, in the case of PDE4 inhibitors, docking studies can reveal the specific amino acid residues within the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the dichloropyridine ring and its substituents. This information is invaluable for explaining the observed biological activity and for guiding the design of new, more potent inhibitors.

Similarly, for anti-neoplastic agents targeting protein kinases, molecular docking can elucidate the binding mode of the dichloropyridine-containing inhibitor within the kinase domain. nih.gov This allows researchers to visualize how the compound competes with ATP and to identify opportunities for improving binding affinity and selectivity.